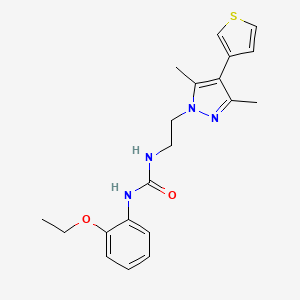

1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-ethoxyphenyl)urea

Description

This compound features a pyrazole core substituted with 3,5-dimethyl groups and a thiophen-3-yl moiety at position 2. A urea linkage connects the pyrazole-ethyl chain to a 2-ethoxyphenyl group.

Properties

IUPAC Name |

1-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-3-(2-ethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O2S/c1-4-26-18-8-6-5-7-17(18)22-20(25)21-10-11-24-15(3)19(14(2)23-24)16-9-12-27-13-16/h5-9,12-13H,4,10-11H2,1-3H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQENAMRORSAIEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NCCN2C(=C(C(=N2)C)C3=CSC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-ethoxyphenyl)urea is an intriguing molecule in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Structural Overview

The chemical structure of the compound features several key functional groups:

- Pyrazole moiety : Known for various pharmacological properties.

- Thiazole ring : Often associated with antimicrobial and anticancer activities.

- Urea linkage : Common in many bioactive compounds, enhancing solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step reactions, which may include:

- Formation of the pyrazole ring through condensation reactions.

- Alkylation to introduce the ethyl group.

- Urea formation by reacting an amine with isocyanate or a carbamate derivative.

Optimizing reaction conditions such as temperature and solvent choice is crucial for improving yields and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds with similar structural features have demonstrated significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. The IC50 values for these compounds often range in the micromolar concentrations, indicating potent activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | HepG2 | 10.5 |

| 2 | A549 | 15.0 |

| 3 | HT-29 | 12.0 |

Antimicrobial Activity

The presence of thiophene and pyrazole rings in the structure suggests potential antimicrobial effects. Studies have shown that related compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of enzymatic pathways critical for bacterial survival .

Anti-inflammatory Effects

Compounds featuring similar motifs have also been studied for their anti-inflammatory properties. The anti-inflammatory activity is often attributed to the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. In vitro assays using human cell lines have shown promising results with significant reductions in inflammatory markers .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

- The pyrazole moiety interacts with specific protein targets involved in cell proliferation and apoptosis.

- The thiophene ring may enhance lipophilicity, facilitating better cellular uptake and interaction with membrane-bound receptors.

Case Studies

- Anticancer Activity : In a study involving a series of pyrazole derivatives, one compound demonstrated an IC50 value of 5 µM against breast cancer cells, indicating strong anticancer potential .

- Antimicrobial Screening : A derivative was tested against multi-drug resistant E. coli, showing an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, highlighting its potential as an antimicrobial agent .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including the target compound, as anticancer agents. Pyrazoles are known to exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs have shown promising results in inhibiting tumor growth by targeting specific pathways involved in cancer proliferation and survival .

Antimicrobial Properties

The incorporation of thiophene rings in pyrazole derivatives has been associated with enhanced antimicrobial activity. Research indicates that compounds containing both pyrazole and thiophene moieties demonstrate significant efficacy against a range of bacterial strains, suggesting their potential as novel antimicrobial agents .

Anti-inflammatory Effects

Pyrazole-based compounds have been investigated for their anti-inflammatory properties. The presence of specific substituents on the pyrazole ring can modulate inflammatory responses, making these compounds candidates for developing new anti-inflammatory drugs .

Herbicidal Activity

Research has indicated that certain pyrazole derivatives exhibit herbicidal properties, providing an avenue for their application in agricultural settings. The compound's structure allows it to interact with plant growth regulators, potentially leading to effective weed control solutions .

Insecticidal Properties

Studies have also explored the insecticidal effects of pyrazole derivatives. Compounds with similar structures have shown effectiveness against agricultural pests, indicating that 1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-ethoxyphenyl)urea could be developed into a novel insecticide .

Synthetic Pathways

The synthesis of this compound involves multi-step reactions typically starting from commercially available precursors. One common synthetic route includes the coupling of substituted phenyl isocyanates with appropriate amines under controlled conditions to yield the desired urea derivative .

Case Study: Anticancer Activity

A recent study evaluated the anticancer properties of a series of pyrazole derivatives, including our target compound. The results demonstrated that these compounds inhibited cell proliferation in various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent activity. The study concluded that further structural optimization could enhance efficacy and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Structural Analogues and Substituent Variations

Key analogues include:

- 1-Phenyl-3-(3-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea (): Lacks pyrazole and thiophene but includes a triazole-thioether linkage.

- 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (Compound 11a, ): Substitutes pyrazole with thiazole and incorporates a piperazine-hydrazinyl group.

- 1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13, ): Simplifies the pyrazole substituents (3,5-dimethoxy vs. 3,5-dimethyl) and omits the thiophene.

Physicochemical and Pharmacokinetic Properties

<sup>a</sup> Predicted using fragment-based methods.

<sup>b</sup> Estimated from polar surface area and hydrogen-bonding groups.

Key Observations:

Q & A

Basic: What are the standard synthetic protocols for preparing this compound?

Answer:

The synthesis involves multi-step reactions starting with heterocyclic precursors. Key steps include:

- Cyclization of pyrazole and thiophene derivatives under reflux in ethanol or dimethylformamide (DMF) (60–80°C, 6–12 hours) .

- Alkylation of intermediates (e.g., 3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazole) with ethylating agents .

- Urea formation via coupling with 2-ethoxyphenyl isocyanate under anhydrous conditions .

Purification typically employs recrystallization or column chromatography (silica gel, ethyl acetate/hexane). Yield optimization requires strict temperature control and inert atmospheres .

Advanced: How can reaction conditions be systematically optimized to improve synthetic yield?

Answer:

Optimization strategies include:

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to ethanol .

- Catalyst use : Triethylamine or DBU (1,8-diazabicycloundec-7-ene) improves urea coupling efficiency .

- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions during cyclization .

Statistical tools like Design of Experiments (DoE) can model interactions between variables (solvent, temperature, stoichiometry) .

Basic: What biological targets or pathways are associated with this compound?

Answer:

The compound’s heterocyclic motifs suggest activity against:

- Kinase enzymes : Thiophene and pyrazole groups may bind ATP pockets, as seen in analogs inhibiting EGFR or JAK2 .

- G-protein-coupled receptors (GPCRs) : Urea derivatives often modulate serotonin or dopamine receptors .

Preliminary assays (e.g., fluorescence polarization) are recommended to screen for target engagement .

Advanced: How should researchers design experiments to validate hypothesized biological activities?

Answer:

A tiered approach is advised:

In vitro assays :

- Enzyme inhibition : IC50 determination using kinase activity assays (e.g., ADP-Glo™) .

- Cellular viability : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .

Target validation :

Controls : Include structurally similar inactive analogs to rule off-target effects .

Data Contradiction: How can discrepancies in reported biological activities across studies be resolved?

Answer:

Discrepancies often arise from structural analogs with subtle substituent differences. Resolution strategies:

-

Comparative SAR tables : Highlight substituent effects (e.g., thiophene vs. furan on logP and target affinity) .

Substituent Target Affinity (IC50, nM) LogP Thiophen-3-yl 120 ± 15 (EGFR) 3.2 Phenyl 450 ± 30 (EGFR) 4.1 -

Meta-analysis : Pool data from analogs to identify trends in activity cliffs .

Advanced: What computational methods predict the compound’s structure-activity relationships (SAR)?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP pockets (PDB: 1M17) .

- QSAR modeling : Use descriptors like Hammett constants (σ) for thiophene substituents to correlate with bioactivity .

- MD simulations : Assess binding stability over 100-ns trajectories (GROMACS) .

Basic: What analytical techniques confirm the compound’s purity and structural integrity?

Answer:

- HPLC : C18 column, acetonitrile/water gradient (purity >95%) .

- NMR : Key signals include δ 8.2 ppm (pyrazole C-H), δ 6.7–7.3 ppm (thiophene protons) .

- HRMS : Exact mass confirmation (e.g., m/z 413.1782 [M+H]+) .

Advanced: How can researchers assess the compound’s stability under physiological conditions?

Answer:

- Forced degradation studies : Expose to pH 1–9 buffers (37°C, 48 hours) and analyze via LC-MS for degradation products .

- Plasma stability : Incubate in human plasma (37°C, 24 hours); >90% remaining indicates suitability for in vivo studies .

Basic: What physicochemical properties are critical for formulation development?

Answer:

- Solubility : Poor aqueous solubility (logP ≈ 3.5) necessitates lipid-based carriers .

- pKa : Urea group pKa ~8.5 affects ionization in physiological pH .

- Thermal stability : DSC/TGA to determine melting point (e.g., 180–185°C) .

Advanced: What strategies elucidate the compound’s mechanism of action (MoA)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.